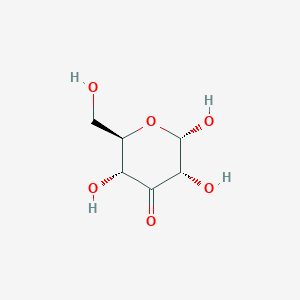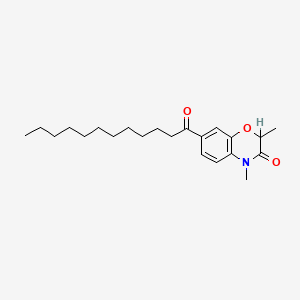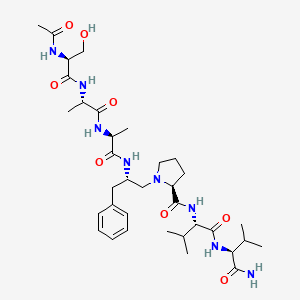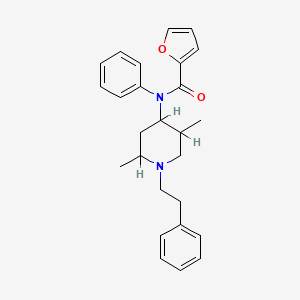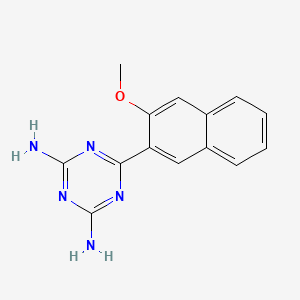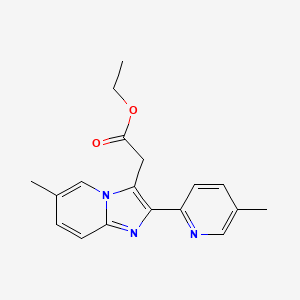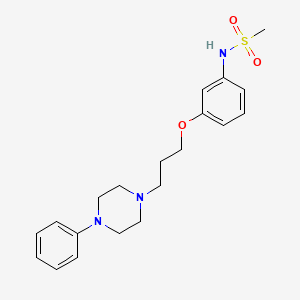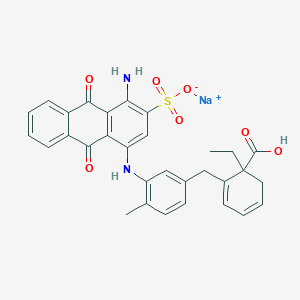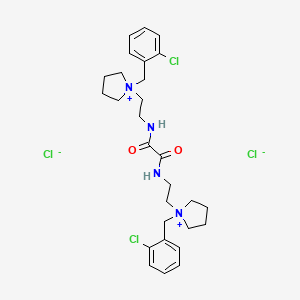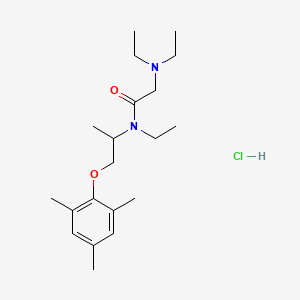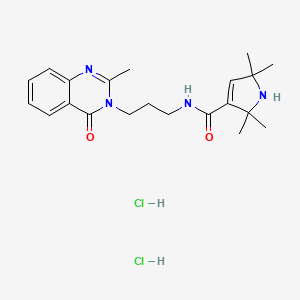
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group and the quinazolinyl propyl side chain. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with biomolecules and its potential as a biochemical probe.
Medicine
The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, it may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar structural features.
Quinazolinyl derivatives: Compounds with the quinazoline core structure, known for their diverse biological activities.
Uniqueness
The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
93799-14-5 |
|---|---|
Molecular Formula |
C21H30Cl2N4O2 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H28N4O2.2ClH/c1-14-23-17-10-7-6-9-15(17)19(27)25(14)12-8-11-22-18(26)16-13-20(2,3)24-21(16,4)5;;/h6-7,9-10,13,24H,8,11-12H2,1-5H3,(H,22,26);2*1H |
InChI Key |
MUPUWJKHUOECQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCCNC(=O)C3=CC(NC3(C)C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


